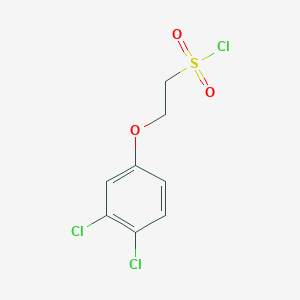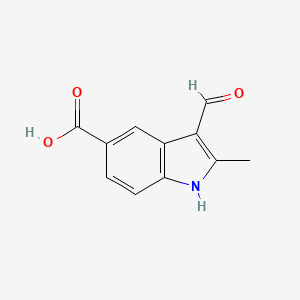
3-formyl-2-methyl-1H-indole-5-carboxylicacid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-formyl-2-methyl-1H-indole-5-carboxylic acid is an indole derivative, a class of compounds known for their significant biological and pharmacological activities. Indole derivatives are prevalent in natural products and synthetic drugs, playing crucial roles in various biological processes .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3-formyl-2-methyl-1H-indole-5-carboxylic acid can be achieved through various methods. One common approach involves the Fischer indole synthesis, where phenylhydrazine reacts with a carbonyl compound under acidic conditions to form the indole ring . Another method includes the palladium-catalyzed intramolecular oxidative coupling of properly functionalized anilines .
Industrial Production Methods
Industrial production of indole derivatives often employs microwave-assisted synthesis, which enhances reaction rates and yields. This method involves exposing a mixture of reactants to microwave irradiation, optimizing the conversion of enamines into the desired indole derivatives .
Analyse Chemischer Reaktionen
Types of Reactions
3-formyl-2-methyl-1H-indole-5-carboxylic acid undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the formyl group to an alcohol.
Substitution: Electrophilic substitution reactions occur readily on the indole ring due to its electron-rich nature.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Sodium borohydride and lithium aluminum hydride are typical reducing agents.
Substitution: Electrophilic reagents such as halogens and nitrating agents are used under acidic conditions.
Major Products
The major products formed from these reactions include carboxylic acids, alcohols, and substituted indoles, depending on the specific reaction conditions and reagents used .
Wissenschaftliche Forschungsanwendungen
3-formyl-2-methyl-1H-indole-5-carboxylic acid has diverse applications in scientific research:
Chemistry: It serves as a building block for synthesizing more complex indole derivatives.
Biology: Indole derivatives exhibit antiviral, anticancer, and antimicrobial activities.
Medicine: They are used in developing drugs for various diseases, including cancer and infectious diseases.
Industry: Indole derivatives are used in the synthesis of dyes, agrochemicals, and pharmaceuticals.
Wirkmechanismus
The mechanism of action of 3-formyl-2-methyl-1H-indole-5-carboxylic acid involves its interaction with specific molecular targets and pathways. For instance, indole derivatives can act as receptor agonists, binding to receptors and modulating their activity. This interaction can stimulate the production of signaling molecules, such as interleukins, which play roles in immune responses .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
3-formyl-1H-indole-5-carbonitrile: Another indole derivative with a formyl group and a cyano group.
Indole-3-carbaldehyde: Known for its biological activity as a receptor agonist.
Uniqueness
3-formyl-2-methyl-1H-indole-5-carboxylic acid is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its formyl and carboxylic acid groups make it a versatile intermediate for synthesizing various biologically active compounds .
Eigenschaften
Molekularformel |
C11H9NO3 |
|---|---|
Molekulargewicht |
203.19 g/mol |
IUPAC-Name |
3-formyl-2-methyl-1H-indole-5-carboxylic acid |
InChI |
InChI=1S/C11H9NO3/c1-6-9(5-13)8-4-7(11(14)15)2-3-10(8)12-6/h2-5,12H,1H3,(H,14,15) |
InChI-Schlüssel |
CQGIXWOFHHPXST-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=C(C2=C(N1)C=CC(=C2)C(=O)O)C=O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



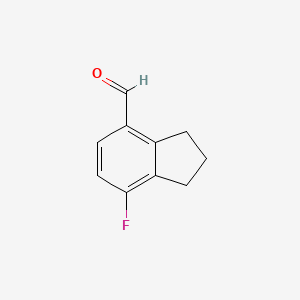



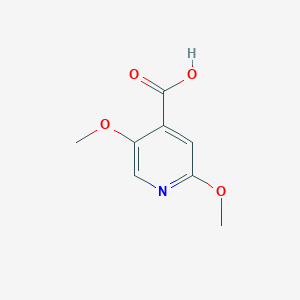
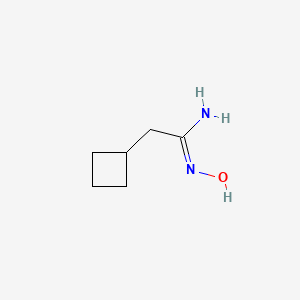
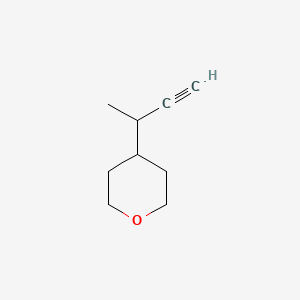
![Ethyl 1-(iodomethyl)-3-(propan-2-yl)-2-oxabicyclo[2.2.2]octane-4-carboxylate](/img/structure/B13617893.png)
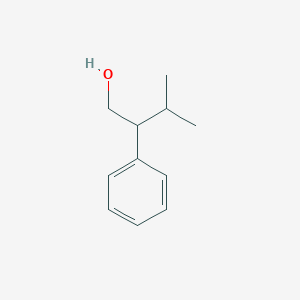
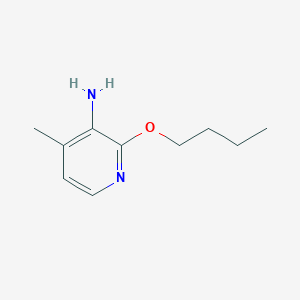
![[2-Methoxy-3-(trifluoromethyl)phenyl]hydrazine](/img/structure/B13617901.png)

